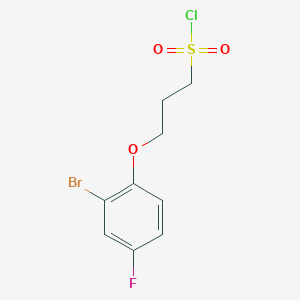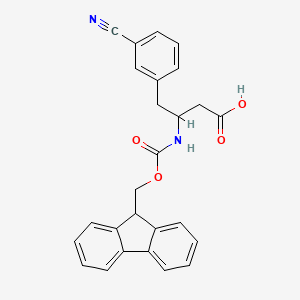
4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a propyl chain attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves multiple steps. One common method includes the following steps:
Sulfonylation: The methylsulfonyl group can be introduced by reacting the brominated intermediate with a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert it to sulfide or thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Sulfonylation: Methylsulfonyl chloride, triethylamine
Amination: Amine sources, such as ammonia or primary amines
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used
Oxidation Products: Sulfone derivatives
Reduction Products: Sulfide or thiol derivatives
Coupling Products: Biaryl or alkyl-aryl compounds
Applications De Recherche Scientifique
4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the methylsulfonyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.
1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-3-amine:
4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-5-amine: Positional isomer with the amine group at a different position on the pyrazole ring, potentially leading to different chemical and biological properties.
Uniqueness
4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine is unique due to the specific combination of functional groups attached to the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H12BrN3O2S |
|---|---|
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
4-bromo-1-(3-methylsulfonylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |
Clé InChI |
VSUMSMQCDWXWKR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCN1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)





